Product packaging for Pralatrexate, (S)-(Cat. No.:CAS No. 1320211-69-5)

Pralatrexate, (S)-

カタログ番号: B1678034
CAS番号: 1320211-69-5
分子量: 477.5 g/mol
InChIキー: OGSBUKJUDHAQEA-HOCLYGCPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Contextualization within Antifolate Chemotherapy Research

Pralatrexate (B1268) is a member of the antifolate class of chemotherapeutic agents. patsnap.com Antifolates are compounds that interfere with the metabolic processes involving folic acid. patsnap.com Folic acid is essential for the synthesis of nucleotides, which are the fundamental building blocks of DNA and RNA. patsnap.com Cancer cells, characterized by their rapid proliferation, have a high demand for these nucleic acids to support accelerated cell division. drugbank.com By disrupting folate metabolism, antifolates like pralatrexate can impede the growth and proliferation of malignant cells. patsnap.comdrugbank.com

The primary target of pralatrexate is the enzyme dihydrofolate reductase (DHFR). patsnap.com DHFR plays a crucial role in reducing dihydrofolate to tetrahydrofolate, a key step in the synthesis of thymidine (B127349), purine (B94841) nucleotides, and certain amino acids. patsnap.com By inhibiting DHFR, pralatrexate leads to a depletion of these essential molecules, ultimately arresting the cell cycle and inducing programmed cell death (apoptosis) in cancer cells. patsnap.comtga.gov.au

Rationale for Pralatrexate's Rational Drug Design and Development

The development of pralatrexate was a result of rational drug design, a process that utilizes the knowledge of a biological target to create new medications. nih.govimmutoscientific.comscitechnol.comwikipedia.org This approach is in contrast to traditional drug discovery methods that often rely on trial-and-error screening of large chemical libraries. scitechnol.com The goal was to design a molecule with improved efficacy and a better therapeutic window compared to existing antifolates like methotrexate (B535133). nih.govoncotarget.com

A key aspect of pralatrexate's design is its high affinity for the reduced folate carrier-1 (RFC-1), a protein responsible for transporting folate and antifolates into cells. patsnap.comoncotarget.comcancer.gov RFC-1 is often overexpressed on the surface of certain cancer cells. drugbank.comcancer.gov Pralatrexate was engineered to have a significantly greater affinity for RFC-1 than methotrexate, allowing for more efficient and selective entry into tumor cells. oncotarget.comnih.gov

Furthermore, once inside the cell, pralatrexate is more efficiently converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). nih.govoncologynewscentral.com This polyglutamylation process is critical as it traps the drug within the cell, leading to prolonged intracellular retention and enhanced inhibitory action on DHFR. drugbank.comoncotarget.comnih.gov The structural modifications of pralatrexate result in it being a more potent substrate for FPGS compared to methotrexate. drugbank.com

Table 1: Comparative Affinity of Pralatrexate and Methotrexate

Parameter Pralatrexate Methotrexate Fold Difference Source
RFC-1 Affinity (Km in µmol/L) 0.3 4.8 ~16x higher for Pralatrexate drugbank.comnih.gov
FPGS Affinity (Km in µmol/L) 5.9 32.3 ~5.5x higher for Pralatrexate drugbank.com
Rate of Intracellular Transport (Vmax/Km) 12.6 0.9 ~14x higher for Pralatrexate nih.gov

Overview of Pralatrexate's Therapeutic Relevance in Lymphoid Malignancies and Other Investigational Areas

Pralatrexate has demonstrated significant clinical activity, particularly in the treatment of lymphoid malignancies. It was the first drug to receive approval from the U.S. Food and Drug Administration (FDA) for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL). nih.govnih.gov PTCL is a group of rare and often aggressive non-Hodgkin lymphomas with a generally poor prognosis. nih.gov

Beyond PTCL, pralatrexate has been investigated for its potential in other hematological malignancies and solid tumors. Research has explored its use in cutaneous T-cell lymphoma (CTCL), another type of T-cell lymphoma. aetna.com Additionally, preclinical and clinical studies have examined its activity in non-small cell lung cancer (NSCLC), breast cancer, and bladder cancer. drugbank.comaetna.com The rationale for exploring pralatrexate in these other cancers often relates to the expression levels of RFC-1 and the cellular machinery for polyglutamylation, which can influence the drug's efficacy. oncotarget.comoncotarget.com For instance, studies have investigated the correlation between the expression of RFC-1 and DHFR mRNA and the anti-tumor activity of pralatrexate in preclinical models of multiple myeloma. oncotarget.com

Table 2: Investigational Areas for Pralatrexate

Malignancy Type Level of Investigation Key Findings/Rationale Source
Peripheral T-cell lymphoma (PTCL) FDA Approved First drug approved for relapsed/refractory PTCL. nih.govnih.gov
Cutaneous T-cell lymphoma (CTCL) Clinical Trials Demonstrated activity in relapsed/refractory CTCL. aetna.com
Non-small cell lung cancer (NSCLC) Clinical Trials Investigated as a single agent and in combination therapies. nih.govaetna.com
Multiple Myeloma Preclinical Activity correlates with RFC and DHFR mRNA expression. oncotarget.com
Breast Cancer Investigational Being studied for potential therapeutic use. drugbank.com
Bladder Cancer Investigational Being studied for potential therapeutic use. drugbank.com
High-Risk Neuroblastoma Preclinical Shows potential in MYCN-amplified neuroblastoma due to high affinity for RFC-1. oncotarget.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23N7O5 B1678034 Pralatrexate, (S)- CAS No. 1320211-69-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-[[4-[(2S)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSBUKJUDHAQEA-HOCLYGCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031325
Record name Pralatrexate, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320211-69-5
Record name Pralatrexate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320211695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralatrexate, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALATREXATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0892G4T376
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Pralatrexate

Mechanism of Action: Folate Pathway Inhibition

Pralatrexate (B1268) exerts its cytotoxic effects by disrupting folate-dependent metabolic processes essential for cell replication. oncologynewscentral.com It competitively inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway. oncologynewscentral.commedkoo.comcancer.gov

Dihydrofolate Reductase (DHFR) Inhibition Kinetics and Potency

Pralatrexate is a potent inhibitor of human DHFR. tga.gov.au However, studies comparing its potency to methotrexate (B535133) have yielded varying results. Some research indicates that pralatrexate has a lower potency for inhibiting human DHFR than methotrexate, with reported dissociation constants (Ki) of 13.4 pM for pralatrexate and 5.4 pM for methotrexate. tga.gov.au Another study reported apparent Ki values of 45 nM for pralatrexate and 26 nM for methotrexate. nih.gov Conversely, other sources state a Ki of 13.4 pM for pralatrexate, highlighting its potent inhibitory action. medkoo.combiomol.commedchemexpress.com This potent binding blocks the reduction of dihydrofolic acid to tetrahydrofolic acid, a crucial step in the folate cycle. tga.gov.au

Table 1: Comparative DHFR Inhibition Kinetics

Compound Dissociation Constant (Ki)
Pralatrexate 13.4 pM tga.gov.aumedkoo.combiomol.commedchemexpress.com or 45 nM nih.gov

Disruption of One-Carbon Metabolism and Nucleotide Synthesis Pathways

By inhibiting DHFR, pralatrexate leads to a depletion of intracellular reduced folates, which are essential cofactors in one-carbon metabolism. tga.gov.auresearchgate.netnih.gov This metabolic pathway is critical for the de novo synthesis of nucleotides, including purines and thymidylate, which are the building blocks of DNA and RNA. patsnap.comresearchgate.netfrontiersin.orgnih.gov The disruption of one-carbon unit transfer halts the synthesis of these vital precursors. nih.gov Specifically, the inhibition of DHFR prevents the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), a reaction necessary for the continuous production of thymidylate and purines. oncologynewscentral.comnih.gov This leads to an imbalance in the nucleotide pool, including the accumulation of deoxyuridine monophosphate (dUMP). patsnap.com

Subsequent Induction of Apoptosis and Cellular Cytotoxicity

The interruption of DNA and RNA synthesis due to nucleotide depletion ultimately triggers programmed cell death, or apoptosis. oncologynewscentral.comcancer.govpatsnap.com Studies have shown that pralatrexate induces potent apoptosis and caspase activation in various cancer cell lines. nih.govaacrjournals.org This cytotoxic effect is concentration- and time-dependent. medchemexpress.comaacrjournals.org For instance, in prostate cancer cells, pralatrexate treatment led to a significant increase in the sub-G1 fraction of the cell cycle, indicative of apoptosis. nih.gov The induction of apoptosis has been further confirmed by the observation of increased levels of cleaved PARP and caspases following pralatrexate exposure. nih.gov

Cellular Uptake and Transport Mechanisms

Pralatrexate's efficacy is significantly influenced by its efficient transport into and retention within cancer cells. nih.gov

Role of Reduced Folate Carrier-1 (RFC-1) in Pralatrexate Internalization

Pralatrexate is primarily internalized into cells via the reduced folate carrier-1 (RFC-1), a protein that is often overexpressed on the surface of certain cancer cells. oncologynewscentral.comtga.gov.aucancer.gov Pralatrexate was specifically designed to have a high affinity for RFC-1, which facilitates its selective and efficient entry into tumor cells. oncologynewscentral.comnih.govresearchgate.net This high affinity is a key advantage over other antifolates. nih.gov The expression level of RFC-1 has been shown to correlate with sensitivity to pralatrexate in multiple myeloma cell lines. oncotarget.com

Comparative Transport Kinetics of Pralatrexate versus Other Folate Analogues (e.g., Methotrexate)

Pralatrexate demonstrates superior transport kinetics compared to methotrexate. researchgate.net The influx Michaelis-Menten constant (Km) for pralatrexate mediated by RFC-1 is approximately 0.3 to 0.52 μM, which is about ten times lower than that of methotrexate (around 4.8 μM), indicating a much higher affinity for the carrier. aacrjournals.orgdrugbank.comresearcher.life Consequently, the rate of pralatrexate influx into cells is nearly 14-fold greater than that of methotrexate. researchgate.netaacrjournals.org Furthermore, pralatrexate is a better substrate for folylpolyglutamate synthetase (FPGS), the enzyme responsible for adding glutamate (B1630785) residues to the drug intracellularly. oncologynewscentral.comnih.govbiomol.com This polyglutamylation process enhances the intracellular retention of pralatrexate, further increasing its cytotoxic potential compared to methotrexate. biomol.compatsnap.comdrugbank.com

Table 2: Comparative Transport and Polyglutamylation Kinetics

Parameter Pralatrexate Methotrexate
RFC-1 Influx Km (μM) 0.3 - 0.52 aacrjournals.orgdrugbank.comresearcher.life 4.8 aacrjournals.orgdrugbank.com
RFC-1 Vmax/Km 12.6 researchgate.net 0.9 researchgate.net
FPGS Km (μmol/L) 5.9 researchgate.netaacrjournals.org 32.3 researchgate.netaacrjournals.org

| FPGS Vmax/Km | 23.2 researchgate.netaacrjournals.org | 2.2 researchgate.netaacrjournals.org |

Research on RFC-1 Expression and Regulation in Malignant Cell Lines

Pralatrexate, a folate analog, was rationally designed to exploit the biology of cancer cells, particularly their reliance on the reduced folate carrier-1 (RFC-1) for folate uptake. ontosight.aincats.io RFC-1 is a protein responsible for transporting folates and their analogs across the cell membrane. ontosight.ai Research has shown that many types of cancer cells overexpress the RFC-1 gene to meet their high demand for folate, which is essential for the synthesis of DNA and other critical cellular components required for rapid proliferation. ontosight.ai

The affinity of Pralatrexate for RFC-1 is significantly higher than that of the older antifolate, methotrexate. nih.gov The Michaelis constant (Km), a measure of the substrate concentration at which the transport rate is half of its maximum, is substantially lower for Pralatrexate, indicating a stronger binding affinity. nih.gov Studies have reported the Km value for Pralatrexate to be approximately 0.3 µmol/L, compared to 4.8 µmol/L for methotrexate. nih.gov This translates to a nearly 14-fold greater rate of influx for Pralatrexate into tumor cells. nih.gov

The level of RFC-1 expression in malignant cell lines has been shown to directly correlate with sensitivity to Pralatrexate. ncats.ioselleckchem.com Higher RFC-1 mRNA levels are associated with increased sensitivity to the drug's cytotoxic effects. ncats.ioselleckchem.com Conversely, acquired resistance to Pralatrexate in some cancer cell lines has been linked to a decrease in RFC-1 expression, which reduces the cell's ability to take up the drug. wikidoc.org For instance, in Pralatrexate-resistant prostate (DU-PDX) and head and neck (HEP-PDX) cancer cell lines, a notable decrease in RFC-1 expression was observed. wikidoc.org This underscores the critical role of RFC-1 as a primary determinant of Pralatrexate's antitumor activity. ncats.io

Interestingly, some studies suggest that exposure to Pralatrexate may even modulate the expression of RFC-1. In certain T-cell lymphoma cell lines, treatment with Pralatrexate appeared to increase the accumulation of RFC-1, potentially creating a positive feedback loop for its own intracellular uptake. tga.gov.au

Table 1: Comparative Affinity and Transport Rate for RFC-1

Compound Km for RFC-1 (µmol/L) Vmax/Km (rate of intracellular transport)
Pralatrexate 0.3 12.6

Intracellular Metabolism and Retention

Once inside the cell, Pralatrexate is a highly efficient substrate for the enzyme folylpolyglutamyl synthetase (FPGS). ncats.ionih.gov FPGS catalyzes the addition of glutamate residues to folates and antifolates, a process known as polyglutamation. nih.gov This metabolic step is a key determinant of the cytotoxic activity of antifolates. nih.gov

Pralatrexate was specifically designed to be a more potent substrate for FPGS compared to methotrexate. nih.gov The Km value for Pralatrexate for FPGS is approximately 5.9 µmol/L, which is significantly lower than the 32.3 µmol/L for methotrexate. drugbank.com This indicates a much higher affinity of FPGS for Pralatrexate. The efficiency of polyglutamation, represented by the Vmax/Km value, is also substantially greater for Pralatrexate (23.2) compared to methotrexate (2.2). drugbank.com This superior substrate activity leads to the rapid and extensive conversion of Pralatrexate into its polyglutamated forms within the tumor cell. researchgate.net In HeLa cells exposed to Pralatrexate, polyglutamated forms constituted the majority of the intracellular drug, with the triglutamate form being the most abundant. researchgate.net

The polyglutamation of Pralatrexate has a profound impact on its pharmacology. The addition of multiple glutamate residues increases the negative charge of the molecule, effectively trapping it within the cell as polyglutamated derivatives are poor substrates for efflux transporters. patsnap.com This leads to a marked increase in intracellular drug retention and a prolonged duration of action. nih.govpatsnap.com The enhanced retention is a critical factor contributing to the superior cytotoxicity of Pralatrexate, especially with transient drug exposure schedules. researchgate.net

Pralatrexate is administered as a 1:1 racemic mixture of two diastereomers, the (S)- and (R)-forms, at the C10 position. tga.gov.au While these diastereomers are reported to have similar in vitro cytotoxic activity, their pharmacokinetic profiles in the body differ significantly. tga.gov.au

The (S)-diastereomer exhibits a larger steady-state volume of distribution (Vdss) compared to the (R)-diastereomer, suggesting a more extensive distribution into tissues for the (S)-form. nih.govwikidoc.org The systemic clearance of the (S)-diastereomer is also considerably faster than that of the (R)-diastereomer. nih.govwikidoc.org This difference in clearance indicates that the two diastereomers are handled differently by the body's elimination systems.

Table 2: Pharmacokinetic Parameters of Pralatrexate Diastereomers

Diastereomer Systemic Clearance (mL/min) Steady-State Volume of Distribution (L)
(S)-diastereomer 417 105

In vitro studies using human liver microsomes, S9 fractions, and recombinant CYP450 enzymes have demonstrated that Pralatrexate is not significantly metabolized by the major phase I cytochrome P450 (CYP450) isoenzymes or by phase II glucuronidases. wikidoc.orgtga.gov.audrugbank.com This suggests that the potential for drug-drug interactions with agents that induce or inhibit the CYP450 system is low. tga.gov.au

The primary routes of elimination for Pralatrexate are renal and fecal excretion. drugbank.com A significant portion of the administered dose, approximately 34%, is excreted unchanged in the urine. drugbank.com Following a radiolabeled dose, about 39% was recovered as unchanged drug in the urine and 34% in the feces, indicating that a substantial amount of the drug is cleared without being metabolized. drugbank.com Non-renal clearance accounts for the remainder of the drug's elimination. tga.gov.au

Table 3: List of Compounds

Compound Name
Pralatrexate
Methotrexate

Preclinical Investigations of Pralatrexate

In Vitro Cytotoxicity Profiling Across Diverse Cancer Cell Lines

Pralatrexate (B1268) has demonstrated potent cytotoxic activity in a wide array of human cancer cell lines, often showing significantly greater potency than methotrexate (B535133). aacrjournals.orgnih.govnih.gov Its efficacy is concentration- and time-dependent. aacrjournals.orgmedchemexpress.com

Pralatrexate has shown significant in vitro activity against various hematologic malignancy cell lines. nih.gov In a panel of T-cell lymphoma and T-lymphoblastic leukemia cell lines, pralatrexate consistently exhibited potent cytotoxicity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) generally in the low nanomolar range after 48 to 72 hours of exposure. aacrjournals.orgmedchemexpress.com Studies comparing pralatrexate to methotrexate in lymphoma cell lines found that pralatrexate was approximately 10-fold more cytotoxic. nih.govdovepress.com

The compound's effectiveness has been tested in numerous cell lines, including cutaneous T-cell lymphoma (CTCL) lines (H9, HH), T-cell acute lymphoblastic leukemia (T-ALL) lines (P12, PF382, CEM, KOPT-K1, DND-41, HPB-ALL), and various B-cell lymphoma lines (SUDHL-4, SUDHL-5, HT, Jeko-1). aacrjournals.orgfrontiersin.org For instance, in T-cell lines, 48-hour IC50 values for pralatrexate were as low as 1.1 nM in the H9 line and 1.0 nM in the KOPT-K1 line. aacrjournals.org Similarly, in B-cell lymphoma lines like SUDHL-4 and SUDHL-5, pralatrexate demonstrated very effective cytotoxicity with IC50 values in the low nanomolar range. frontiersin.org

Table 1: In Vitro Cytotoxicity (IC50) of Pralatrexate in Lymphoid Malignancy Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type IC50 (nM) Exposure Time (hours) Reference
H9 Cutaneous T-Cell Lymphoma 1.1 48 aacrjournals.org
H9 Cutaneous T-Cell Lymphoma 2.5 72 aacrjournals.org
HH Cutaneous T-Cell Lymphoma >200 (Resistant) 48 aacrjournals.org
HH Cutaneous T-Cell Lymphoma 2.8 72 aacrjournals.org
P12 T-lymphoblastic Leukemia 1.7 48 aacrjournals.org
P12 T-lymphoblastic Leukemia 2.4 72 aacrjournals.org
PF-382 T-lymphoblastic Leukemia 5.5 48 aacrjournals.org
PF-382 T-lymphoblastic Leukemia 2.7 72 aacrjournals.org
CEM T-lymphoblastic Leukemia 3.2 48 aacrjournals.org
CEM T-lymphoblastic Leukemia 4.2 72 aacrjournals.org
KOPT-K1 T-lymphoblastic Leukemia 1.0 48 aacrjournals.org
KOPT-K1 T-lymphoblastic Leukemia 1.7 72 aacrjournals.org
DND-41 T-lymphoblastic Leukemia 97.4 48 aacrjournals.org
DND-41 T-lymphoblastic Leukemia 1.2 72 aacrjournals.org
HPB-ALL T-lymphoblastic Leukemia 247.8 48 aacrjournals.org
HPB-ALL T-lymphoblastic Leukemia 0.77 72 aacrjournals.org
HT B-cell Lymphoma 3.0 - nih.gov
RL Transformed Follicular Lymphoma - - nih.gov
Raji Burkitt's Lymphoma - - nih.gov
SUDHL-4 B-cell Lymphoma Low nM range - frontiersin.org
SUDHL-5 B-cell Lymphoma Low nM range - frontiersin.org
Jeko-1 B-cell Lymphoma Less Sensitive - frontiersin.org
Karpas-299 T-cell Lymphoma Less Sensitive - frontiersin.org

Pralatrexate's cytotoxic effects are not limited to hematologic cancers; it has also shown potent antiproliferative activity in various solid tumor cell lines. nih.govtechnologynetworks.com In a broad panel of 15 human solid tumor cell lines, pralatrexate demonstrated potent activity (IC50 < 0.1 µM) in nine lines, including those from non-small cell lung carcinoma (NSCLC), prostate cancer, and head and neck cancer. aacrjournals.orgnih.gov Across this panel, pralatrexate was, on average, almost 10 times more potent than methotrexate. aacrjournals.orgnih.gov

Non-Small Cell Lung Carcinoma (NSCLC): In NSCLC cell lines such as NCI-H460 and MV522, pralatrexate demonstrated superior activity compared to methotrexate and pemetrexed, which was linked to its enhanced cellular uptake and polyglutamylation. dovepress.com Another study identified HOP62 and HOP92 as sensitive NSCLC cell lines with IC50 values under 0.1 µM after 72 hours. aacrjournals.org

Neuroblastoma: Preclinical evaluation in four human neuroblastoma cell lines revealed that pralatrexate effectively blocked cell growth in both 2D and 3D culture conditions. nih.gov The potency of pralatrexate was found to be approximately ten-fold stronger than methotrexate as measured by IC50 values. nih.gov The treatment induced apoptosis, which was confirmed by the activation of caspase-3. nih.gov

Mesothelioma: In vitro studies on the H2052 pleural mesothelioma cell line showed that the cells were more sensitive to pralatrexate compared to both methotrexate and pemetrexed. researchgate.netnih.gov

Table 2: In Vitro Cytotoxicity (IC50) of Pralatrexate in Solid Tumor Cell Lines (72h Exposure) This table is interactive. You can sort and filter the data.

Cell Line Cancer Type IC50 (µM) Sensitivity Group Reference
HOP62 Non-Small Cell Lung Carcinoma < 0.1 Sensitive aacrjournals.org
HOP92 Non-Small Cell Lung Carcinoma < 0.1 Sensitive aacrjournals.org
H2052 Malignant Pleural Mesothelioma - (More sensitive than MTX/Pemetrexed) Sensitive nih.gov
IGROV1 Ovarian Cancer < 0.1 Sensitive aacrjournals.org
PC3 Prostate Cancer < 0.1 Sensitive aacrjournals.org
DU145 Prostate Cancer < 0.1 Sensitive aacrjournals.org
HT29 Colon Cancer < 0.1 Sensitive aacrjournals.org
COLO205 Colon Cancer ≥ 9.0 Resistant aacrjournals.org
HCC2998 Colon Cancer ≥ 9.0 Resistant aacrjournals.org
HCT116 Colon Cancer ≥ 9.0 Resistant aacrjournals.org
MCF7 Breast Cancer ≥ 9.0 Resistant aacrjournals.org
MDA-MB-435 Breast Cancer ≥ 9.0 Resistant aacrjournals.org

In Vivo Efficacy Studies in Xenograft Models

The promising in vitro results for pralatrexate have been supported by in vivo studies using animal models. These studies have consistently shown superior antitumor activity for pralatrexate compared to methotrexate in various xenograft models. nih.govdovepress.com

In vivo efficacy has been evaluated in several human lymphoma xenograft models. In one study, the activity of pralatrexate was compared to methotrexate in NOD/SCID mice bearing tumors from three different non-Hodgkin's lymphoma (NHL) cell lines (HT, RL, and SKI). nih.gov Across all three models, pralatrexate demonstrated statistically superior inhibition of tumor growth compared to methotrexate. nih.gov Another study utilized a severe combined immunodeficient (SCID)-beige mouse model with transformed cutaneous T-cell lymphoma to assess pralatrexate's efficacy. aacrjournals.orgnih.gov

In preclinical xenograft models, pralatrexate has demonstrated significant, dose-dependent tumor growth inhibition and, in some cases, complete tumor regression. dovepress.comnih.gov

Lymphoma Models: In a NOD-SCID xenograft model using HT lymphoma cells, mice treated with pralatrexate experienced complete disease regression. nih.gov In contrast, methotrexate-treated mice only had a 17% reduction in tumor growth. nih.gov Similar superiority was observed in the RL lymphoma xenograft model. nih.gov

NSCLC Models: In vivo studies using NCI-H460 and MV522 human NSCLC xenografts also showed superior antitumor activity for pralatrexate over methotrexate and pemetrexed, with more effective, dose-dependent tumor growth inhibition. dovepress.com

Mesothelioma Models: In female nude mice bearing H2052 mesothelioma xenografts, pralatrexate was effective at inhibiting tumor growth. nih.gov

Combinatorial Preclinical Strategies

To enhance its therapeutic potential, pralatrexate has been investigated in combination with other anticancer agents in preclinical models. These studies have often revealed synergistic or additive effects.

With Bortezomib (B1684674): The combination of pralatrexate and the proteasome inhibitor bortezomib has been studied in T-cell lymphoma models. In vitro, the two agents exhibited concentration- and time-dependent cytotoxicity and showed synergistic effects in all T-lymphoma cell lines tested. aacrjournals.orgnih.govaetna.com This combination also led to a potent induction of apoptosis and caspase activation. nih.govaetna.com In a SCID-beige mouse model of CTCL, the addition of pralatrexate to bortezomib enhanced the antitumor efficacy compared to either drug used alone. aacrjournals.orgnih.govcancer-research-network.com

With Gemcitabine (B846): The combination of pralatrexate and gemcitabine has been shown to be highly synergistic and schedule-dependent in lymphoma cell lines. dovepress.comaacrjournals.org Studies demonstrated that administering pralatrexate before gemcitabine was superior to the reverse sequence and more effective than methotrexate/cytarabine (B982) combinations at inducing apoptosis. aacrjournals.org In vivo, complete remissions in a large B-cell lymphoma model were only observed in animals that received pralatrexate followed by gemcitabine. aacrjournals.org

With Belinostat (B1667918): The histone deacetylase (HDAC) inhibitor belinostat has been tested in combination with pralatrexate in a panel of T-cell and B-cell lymphoma lines. frontiersin.org The results indicated an additive effect at a fixed drug ratio, with schedule-dependent synergism observed in B-cell lymphoma. frontiersin.orgashpublications.org

With 6-thioguanine (B1684491): In T-cell acute lymphoblastic leukemia (T-ALL) models, the combination of pralatrexate and 6-thioguanine was tested. springermedizin.de In xenografts of MTAP-deficient CEM cells, which were sensitive to both single agents, the combination showed promising results. springermedizin.de

These combinatorial strategies suggest that pralatrexate can be a valuable component of multidrug regimens, potentially overcoming resistance and improving therapeutic outcomes.

Synergistic Interactions with Proteasome Inhibitors (e.g., Bortezomib)

Preclinical studies have explored the combination of pralatrexate with the proteasome inhibitor bortezomib, revealing synergistic effects in T-cell lymphoid malignancies. aacrjournals.orgnih.gov In vitro, the combination of pralatrexate and bortezomib demonstrated concentration- and time-dependent cytotoxicity against a variety of T-lymphoma cell lines. aacrjournals.orgnih.gov This synergistic interaction was observed across all studied cell lines, leading to potent apoptosis and caspase activation. aacrjournals.orgnih.gov

Notably, cytotoxicity studies on normal peripheral blood mononuclear cells indicated that the combination was not more toxic than either agent used alone. aacrjournals.orgnih.gov In a severe combined immunodeficient-beige mouse model of transformed cutaneous T-cell lymphoma, the addition of pralatrexate to bortezomib resulted in enhanced efficacy compared to either drug as a monotherapy. aacrjournals.orgnih.gov Mechanistic investigations through Western blot analyses showed that the combination significantly modulated proteins involved in growth and survival pathways. aacrjournals.orgsci-hub.se

The IC50 values for pralatrexate alone in various T-cell lymphoma cell lines highlight its potency in the low nanomolar range. aacrjournals.org

Table 1: In Vitro Cytotoxicity of Pralatrexate in T-Cell Lymphoma Cell Lines

Cell Line IC50 at 48 hours (nmol/L) IC50 at 72 hours (nmol/L)
H9 1.1 2.5
P12 1.7 2.4
CEM 3.2 4.2
PF-382 5.5 2.7
KOPT-K1 1 1.7
DND-41 97.4 1.2
HPB-ALL 247.8 0.77
HH Resistant 2.8

Data sourced from a 2010 study on the synergistic effects of pralatrexate and bortezomib. aacrjournals.org

Synergistic Interactions with Antimetabolites (e.g., Gemcitabine)

The combination of pralatrexate with the antimetabolite gemcitabine has been shown to be superior to the standard combination of methotrexate and cytarabine (ara-C) in preclinical models of non-Hodgkin's lymphoma. nih.govaacrjournals.org Studies have demonstrated that the sequence of administration is crucial, with pralatrexate followed by gemcitabine yielding the most favorable therapeutic outcomes. aacrjournals.org This specific sequence was more potent in inducing apoptosis in a large B-cell lymphoma model compared to the reverse sequence or either drug alone. aacrjournals.org

In vivo experiments confirmed these findings, where complete remissions were observed only in animals treated with pralatrexate followed by gemcitabine. aacrjournals.org The enhanced effect of this sequence is thought to be due to pralatrexate inducing a G1-S cell cycle arrest, which in turn increases the cell's sensitivity to the cytotoxic effects of gemcitabine. aacrjournals.org Furthermore, pralatrexate has demonstrated efficacy in inhibiting the growth of gemcitabine-resistant pancreatic cancer cells. nih.gov

Rational Combinations with Epigenetic Modifiers (e.g., Romidepsin (B612169), Decitabine (B1684300), Azacitidine)

The combination of pralatrexate with epigenetic modifiers has shown significant promise in preclinical models, particularly in T-cell lymphomas. sci-hub.seaacrjournals.org

Romidepsin: The combination of pralatrexate and the histone deacetylase (HDAC) inhibitor romidepsin has been found to be synergistic in T-cell lymphoma cell lines. aacrjournals.orgmedsci.org In vitro studies using H9 and HH cell lines showed concentration-dependent synergism. aacrjournals.org In a NOG murine model of T-cell lymphoma, the combination of pralatrexate and romidepsin demonstrated enhanced efficacy compared to either drug alone. aacrjournals.org

Decitabine and Azacitidine: Preclinical research has indicated that hypomethylating agents like decitabine and azacitidine can overcome acquired resistance to pralatrexate. nih.govresearchgate.netnih.gov In pralatrexate-resistant T-cell lymphoma cell lines, pretreatment with these agents restored sensitivity to pralatrexate in a concentration-dependent manner. nih.govresearchgate.netnih.gov This effect is believed to be linked to the ability of hypomethylating agents to counteract resistance mechanisms such as the downregulation of the reduced folate carrier 1 (RFC-1). nih.gov

Investigations of Cellular Pathways Modulated by Pralatrexate Combinations (e.g., p27, NOXA, HH3, RFC-1 protein expression)

The synergistic effects of pralatrexate in combination with other agents are underpinned by the modulation of key cellular pathways involved in cell growth, survival, and drug transport.

Western blot analyses of T-cell lymphoma models treated with a combination of pralatrexate and bortezomib revealed significant modulation of several proteins: aacrjournals.orgnih.govsci-hub.senih.gov

p27: An increase in the expression of this cyclin-dependent kinase inhibitor suggests an induction of cell cycle arrest. aacrjournals.orgnih.gov

NOXA: Upregulation of this pro-apoptotic protein indicates an enhancement of the apoptotic pathway. aacrjournals.orgnih.gov

HH3 (Histone H3): Modulation of this core histone protein may reflect changes in chromatin structure and gene expression. aacrjournals.orgnih.gov

RFC-1 (Reduced Folate Carrier-1): The expression of this principal transporter for pralatrexate was also significantly modulated by the combination therapy. aacrjournals.orgnih.gov Pralatrexate was designed to have a high affinity for RFC-1, leading to enhanced intracellular accumulation. aacrjournals.orgoncotarget.com

In studies involving epigenetic modifiers, the expression of RFC-1 was a key focus. Downregulation of RFC-1 is a mechanism of acquired resistance to pralatrexate, and hypomethylating agents like azacitidine have been shown to increase RFC mRNA levels, thereby potentially restoring sensitivity to pralatrexate. nih.gov

Preclinical Toxicology Research and Mechanisms of Organ-Specific Toxicity

Formal drug-drug interaction studies with pralatrexate have not been extensively conducted. tga.gov.au However, population pharmacokinetic analyses did not show significant correlations with concomitant administration of diuretics, NSAIDs, sulfonamides, or penicillin, though these findings were based on limited data. tga.gov.au

In preclinical toxicology studies, no evidence suggested that pralatrexate crosses the blood-brain barrier. tga.gov.au Neurobehavioral function in rats was not notably affected at doses up to 25 mg/kg intravenously. tga.gov.au The most frequently observed adverse events in early clinical trials included mucositis and reversible thrombocytopenia. nih.gov

The primary mechanism of action of pralatrexate is the inhibition of dihydrofolate reductase (DHFR), which disrupts DNA synthesis by depleting intracellular reduced folate stores. tga.gov.au Its selective uptake in tumor cells is attributed to its high affinity for RFC-1, which is often highly expressed in malignant tissues. tga.gov.auresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
Pralatrexate, (S)-
Bortezomib
Gemcitabine
Romidepsin
Decitabine
Azacitidine
Methotrexate
Cytarabine (ara-C)
p27
NOXA
HH3
RFC-1
Dihydrofolate reductase (DHFR)

Clinical Development and Research of Pralatrexate

Phase I/II Clinical Trial Methodologies and Key Efficacy Findings

Phase I and II clinical trials have been crucial in determining appropriate dosing schedules and evaluating the efficacy of pralatrexate (B1268) in various T-cell lymphomas and other malignancies aacrjournals.orgnih.gov. These studies often employed a single-arm, open-label design, particularly in the relapsed or refractory patient populations aacrjournals.orgnih.gov. Response assessments were typically conducted using established criteria, such as the International Workshop Criteria (IWC) aacrjournals.orgnih.gov.

Pralatrexate has demonstrated notable efficacy as a monotherapy in patients with relapsed or refractory PTCL, a group of aggressive non-Hodgkin lymphomas with limited treatment options and poor prognosis researchgate.netashpublications.orgnih.govresearchgate.net. The pivotal PROPEL study (Pralatrexate in Patients with Relapsed or Refractory Peripheral T-Cell Lymphoma), a phase II trial, evaluated pralatrexate in this setting aacrjournals.orgnih.gov. In this study, pralatrexate induced durable responses in heavily pretreated patients with relapsed or refractory PTCL nih.govresearchgate.net.

A pooled analysis of four prospective clinical trials of pralatrexate monotherapy in relapsed or refractory PTCL further supported its clinical activity. This analysis included 221 patients with various PTCL subtypes, including PTCL not otherwise specified (PTCL-NOS), angioimmunoblastic T-cell lymphoma (AITL), and ALK-negative anaplastic large cell lymphoma (ALCL) ashpublications.orgbloodcancerstoday.com. The objective response rate (ORR) in this pooled analysis was 40.7% ashpublications.orgbloodcancerstoday.com.

Real-world data from a multicenter retrospective analysis in Korea showed an ORR of 21.1% in patients with relapsed or refractory PTCL, with a complete response (CR) rate of 7.9% nih.gov. This study noted a relatively lower ORR and shorter progression-free survival (PFS) compared to some prospective Asian studies, which the authors suggested could be partly attributed to a lower dose intensity in real-world practice nih.gov.

While primarily studied in PTCL, pralatrexate has also shown activity in cutaneous T-cell lymphoma (CTCL) and other T-cell lymphoid malignancies researchgate.netresearchgate.netnih.govashpublications.org. Early clinical experience in patients with relapsed or refractory B- or T-cell non-Hodgkin lymphoma, including CTCL, established the efficacy of a weekly schedule nih.govnih.gov.

Studies in patients with advanced-stage CTCL in the United States have shown clinical response rates up to 58% nih.gov. A study of 27 U.S. patients with relapsed/refractory mycosis fungoides (MF) or Sézary syndrome treated with varying doses of pralatrexate observed partial or complete clinical responses in 57% of patients researchgate.netnih.gov. These results suggested clinical efficacy and confirmed a high ORR even at doses less than 15 mg/m² in advanced CTCL researchgate.net.

Pralatrexate has also been investigated in combination with other agents for CTCL, such as bexarotene (B63655) and romidepsin (B612169) nih.govresearchgate.net.

During its preclinical development, studies demonstrated that pralatrexate possessed broad and potent cytotoxic activity in various solid tumor and hematological malignancy model systems tga.gov.autga.gov.au. Early clinical studies in refractory lymphoma patients found that PTCL patients responded particularly well tga.gov.au. Pralatrexate is also being studied for other types of lymphoma and solid malignancies, including non-small-cell lung cancer, breast cancer, and bladder cancer nih.gov.

A phase I clinical trial included patients with solid tumors and hematological malignancies to investigate the impact of renal impairment on pralatrexate distribution asco.org. This trial also included patients with refractory ovarian cancer, hypothesizing that ovarian cancer might be a target due to frequent overexpression of folate receptor alpha asco.org. In a limited analysis of 6 patients with stage 4 refractory ovarian cancer who had received multiple prior regimens, 2 experienced objective responses lasting 9 months and 4 months, respectively, and 2 patients had stable disease asco.org.

Pralatrexate has also been evaluated in combination with other agents in clinical trials for non-Hodgkin's lymphoma, Hodgkin's disease, and solid tumors researchgate.net.

Response Assessment and Clinical Benefit Correlates

Clinical trials evaluating pralatrexate have focused on assessing objective response rates, duration of response, and progression-free survival to determine clinical benefit aacrjournals.orgnih.gov.

Objective response rate (ORR), encompassing complete response (CR), complete response unconfirmed (CRu), and partial response (PR), has been a primary endpoint in pralatrexate clinical trials aacrjournals.orgnih.gov. In the pivotal PROPEL study, the ORR was 29% in 109 evaluable patients, with 11% achieving CR/CRu and 18% achieving PR aacrjournals.orgnih.govresearchgate.net. A pooled analysis of four prospective trials in relapsed or refractory PTCL reported an ORR of 40.7% ashpublications.orgbloodcancerstoday.com.

Response rates can vary depending on the PTCL subtype and prior treatment history ashpublications.orgnih.govtandfonline.com. In a pooled analysis of patients with relapsed or refractory AITL from two prospective trials in China and Japan, the ORR was 52% tandfonline.comtandfonline.com. Studies in China and Japan examining relapsed or refractory PTCL reported ORRs of 52% and 45%, respectively, with ORRs in the AITL subsets of 55% and 44% tandfonline.comtandfonline.com. An Australian retrospective study in relapsed or refractory AITL yielded an ORR of 38%, while a Taiwanese study in relapsed or refractory PTCL with a median of one prior line of therapy showed a 71% ORR in the AITL population tandfonline.comtandfonline.com.

Exploratory analyses suggest that certain patient populations might derive more benefit from pralatrexate therapy ashpublications.orgbloodcancerstoday.com. Factors potentially associated with improved efficacy include having fewer prior lines of chemotherapy (e.g., 1 prior line vs. 2 or ≥4), having specific PTCL subtypes (e.g., PTCL-NOS or ALCL vs. transformed mycosis fungoides), and having received chemotherapy and transplant before pralatrexate ashpublications.orgbloodcancerstoday.com.

In CTCL, studies have shown ORRs ranging from 33% with pralatrexate monotherapy to 50% in combination with bexarotene in refractory and relapsed MF patients amegroups.org. In cytotoxic CTCL, ORRs were notably high, reaching 100% in SPTCL patients ashpublications.org.

Duration of response (DoR) and progression-free survival (PFS) are key secondary endpoints used to evaluate the clinical benefit of pralatrexate aacrjournals.orgnih.gov. In the PROPEL study, the median DoR was 10.1 months nih.govresearchgate.net. The median PFS in PROPEL was 3.5 months nih.govresearchgate.net.

In the pooled analysis of four prospective trials in relapsed or refractory PTCL, the median DoR was 9.1 months, and the median PFS was 4.6 months ashpublications.orgbloodcancerstoday.com. For patients with relapsed or refractory AITL in a pooled analysis, the estimated median DoR was 6.4 months, and the estimated median PFS was 5.0 months tandfonline.comtandfonline.com.

Real-world data have shown varying results. A Korean retrospective study reported a median DoR of 7.6 months and a median PFS of 1.8 months in relapsed or refractory PTCL nih.gov.

While PFS and OS are not directly interpretable in single-arm studies in the same way as randomized controlled trials, the observed durations provide valuable context regarding the activity of pralatrexate in these challenging patient populations aacrjournals.org.

Table 1: Summary of Efficacy Findings in Relapsed/Refractory PTCL (Selected Studies)

Study/AnalysisPatient Population (Relapsed/Refractory)Number of Evaluable PatientsOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median DoR (Months)Median PFS (Months)Median OS (Months)
PROPEL Study aacrjournals.orgnih.govresearchgate.netPTCL10929%11%18%10.13.514.5
Pooled Analysis (4 trials) ashpublications.orgbloodcancerstoday.comPTCL22140.7%Not specifiedNot specified9.14.616.3
Pooled Analysis (China/Japan) tandfonline.comtandfonline.comAITL subset2952%Not specifiedNot specified6.45.018.0
Korean Retrospective Study nih.govPTCL38 (ITT)21.1%7.9%13.2%7.61.87.7

Table 2: Summary of Efficacy Findings in CTCL (Selected Studies)

Study/AnalysisPatient Population (Relapsed/Refractory)Number of PatientsOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median DoR (Months)Median PFS (Months)Median OS (Months)
U.S. Study (MF/Sézary) researchgate.netnih.govMF or Sézary Syndrome2757%Not specifiedNot specifiedNot reportedNot reportedNot reported
Retrospective Analysis (Cytotoxic CTCL) ashpublications.orgCytotoxic CTCL16100%75%25%Not reported18.0Not reached
- PCGDTL subtypePCGDTL575%75%0%Not reported15.6Not reached
- SPTCL subtypeSPTCL8100%100%0%Not reported25.2Not reached

Therapeutic Applications and Subtype-Specific Responses

Pralatrexate has demonstrated clinical activity in patients with relapsed or refractory PTCL researchgate.netnih.govnih.gov. Its approval was based on objective response rates observed in clinical trials involving heavily pretreated patient populations ashpublications.orgdovepress.combcbsfl.com.

Activity in Patients with Extensive Prior Therapies, Including Autologous Stem-Cell Transplantation

Pralatrexate has demonstrated activity in heavily pretreated patients with relapsed or refractory PTCL nih.govashpublications.orgdovepress.comashpublications.org. In the PROPEL study, patients had received a median of three prior systemic therapies, with a range of 1 to 12 nih.gov. Approximately one-fourth of patients (24%) in the efficacy analysis set had not shown evidence of response to any previous therapy, and among these, 19% responded to pralatrexate tga.gov.au. Responses to pralatrexate have been observed in patients whose disease was refractory to a range of prior treatments, including autologous stem-cell transplantation (ASCT) and various chemotherapy regimens, suggesting its potential to overcome drug resistance in this population ashpublications.org. In the PROPEL study, 16% of patients had received ASCT prior to the study ashpublications.org. Four patients in the PDX-008 study (part of the PROPEL data) who achieved a response with pralatrexate were able to proceed to transplant as subsequent therapy and achieved a prolonged response tga.gov.au. Case reports also highlight durable responses to pralatrexate in patients with a history of ASCT who subsequently relapsed or became refractory researchgate.netresearchgate.net.

Research into Mechanisms of Clinical Toxicity and Mitigation Strategies

The most common adverse reactions associated with pralatrexate include mucositis and myelosuppression aetna.comcancercareontario.caoncologynewscentral.comcancercareontario.ca. Research has focused on understanding the pathogenesis of these toxicities and developing strategies to mitigate them.

Pathogenesis of Mucositis and Myelosuppression

Pralatrexate, as a folate antagonist, disrupts folate metabolism, which is essential for rapidly dividing cells, including those in the oral and gastrointestinal mucosa and the bone marrow aacrjournals.orgfpnotebook.com. This disruption leads to the characteristic toxicities of mucositis (inflammation of the mucous membranes) and myelosuppression (suppression of bone marrow activity, resulting in decreased production of blood cells like platelets, neutrophils, and red blood cells) cancercareontario.catga.gov.auoncologynewscentral.comcancercareontario.cafpnotebook.com. The median time to onset for ≥ Grade 3 mucosal inflammation was reported as 15 days with a median duration of 13 days cancercareontario.ca. For ≥ Grade 3 thrombocytopenia, the median time to onset was 15 days with a median duration of 16 days cancercareontario.ca.

Research on Folic Acid and Vitamin B12 Supplementation to Abrogate Pralatrexate-Induced Toxicities

Research has investigated the use of folic acid and vitamin B12 supplementation to reduce the severity of pralatrexate-induced toxicities, particularly hematological toxicity and mucosal inflammation aetna.comdovepress.combcbsfl.comtga.gov.auoncologynewscentral.comfpnotebook.comglobalrph.com. This supplementation is recommended for all patients receiving pralatrexate tga.gov.auoncologynewscentral.comcancercareontario.cafpnotebook.combccancer.bc.ca. Studies have shown that administering supplemental folic acid and vitamin B12 can help normalize methylmalonic acid concentrations (an indicator of vitamin B deficiency) and reduce the severity of gastrointestinal toxicity dovepress.comoncologynewscentral.com. The addition of vitamin B12 and folic acid has also been shown to potentially allow for the administration of higher doses of pralatrexate dovepress.comascopubs.org.

Investigation of Other Systemic Toxicities and Their Underlying Mechanisms (e.g., dermatologic reactions, hepatic toxicity)

Other systemic toxicities associated with pralatrexate include dermatologic reactions and hepatic toxicity aetna.comnih.govtga.gov.auoncologynewscentral.comcancercareontario.cafpnotebook.comglobalrph.combccancer.bc.ca.

Dermatologic Reactions: Severe and potentially life-threatening dermatologic reactions, including skin exfoliation, ulceration, and toxic epidermal necrolysis (TEN), have been reported with pralatrexate tga.gov.aucancercareontario.caglobalrph.combccancer.bc.ca. These reactions can involve skin and subcutaneous sites of known lymphoma tga.gov.aucancercareontario.caglobalrph.combccancer.bc.ca. Fatal cases have occurred, sometimes after the first dose tga.gov.aubccancer.bc.ca. While the majority of reactions are mild and self-limiting, severe reactions may progress with continued treatment tga.gov.aucancercareontario.cabccancer.bc.ca. Patients with extensive skin involvement by PTCL may be at greater risk of developing severe skin reactions bccancer.bc.ca. The underlying mechanisms for these severe dermatologic reactions are still under investigation, but they are considered a significant concern.

Hepatic Toxicity: Pralatrexate is associated with elevations in serum liver enzymes (aminotransferases) during therapy nih.govoncologynewscentral.com. These abnormalities are generally mild and self-limited, with elevations above 5 times the upper limit of normal occurring in a small percentage of patients (2% to 6%) nih.gov. While clinically apparent acute liver injury attributed to pralatrexate is rare, monitoring for liver toxicity is recommended nih.gov. The cause of serum enzyme elevations is likely direct hepatotoxicity from folate antagonism nih.gov. Pralatrexate is minimally metabolized by the hepatic CYP450 system, with a significant portion excreted unchanged cancercareontario.caaacrjournals.orgnih.govoncologynewscentral.comcancercareontario.ca. Caution is advised when administering pralatrexate to patients with hepatic impairment tga.gov.auoncologynewscentral.com. Persistent liver function test abnormalities may necessitate evaluation and dose modification tga.gov.auoncologynewscentral.com.

Pneumonitis: Pneumonitis has also been reported in patients treated with pralatrexate, with most cases considered causally related to the drug tga.gov.au. In one instance, it was considered an acute hypersensitivity reaction tga.gov.au.

Tumor Lysis Syndrome: Tumor lysis syndrome has been reported in patients with lymphoma receiving pralatrexate, requiring close monitoring and management of complications aetna.comtga.gov.au.

Table 1: Summary of Pralatrexate Efficacy in Relapsed/Refractory PTCL (Based on PROPEL Study and Pooled Analysis)

Study/AnalysisPatient Population (Relapsed/Refractory PTCL)Number of Evaluable PatientsOverall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
PROPEL Study nih.govHeavily pretreated, various subtypes10929% (95% CI, 21%-39%)11%18%10.1 months3.5 months14.5 months
Pooled Analysis ashpublications.orgHeavily pretreated, common subtypes: PTCL-NOS, AITL, ALK- ALCL22140.7%Not specified in snippetNot specified in snippet9.1 months4.6 months16.3 months

Table 2: Pralatrexate Efficacy in AITL by Prior Lines of Therapy

Study/Analysis LocationMedian Number of Prior TherapiesORR in AITL Patients
PROPEL Study (US) tandfonline.com38% (1/13 patients) tga.gov.autandfonline.com
Taiwanese Study tandfonline.com171% (5/7 patients) tandfonline.com
Chinese Study tandfonline.comNot specified in snippet55% (20 patients) tandfonline.com
Japanese Study tandfonline.comNot specified in snippet44% (9 patients) tandfonline.com
Australian Retrospective Study tandfonline.comNot specified in snippet38% (8 patients) tandfonline.com

Table 3: Common Treatment-Related Adverse Events (All Grades) in Pooled Analysis (N=231)

Adverse EventIncidence (%) ashpublications.org
Stomatitis65.8
Anemia39.8
Nausea33.8
Thrombocytopenia32.9
Pyrexia30.3
VomitingNot specified
White blood cell count decreaseNot specified

Note: Table 3 data is based on frequently reported all-grade TEAEs in the pooled analysis snippet, which listed stomatitis, anemia, nausea, thrombocytopenia, white blood cell count decrease, pyrexia, and vomiting. Specific percentages were provided for the first five.

Cardiac Repolarization Delay Research (QTcF interval, hERG K+ channel inhibition)

Research into the potential for pralatrexate to cause cardiac repolarization delay, specifically concerning the QTcF interval and hERG K+ channel inhibition, has been conducted. In a study involving five patients with non-small-cell lung carcinoma, who received a supratherapeutic dose of 230 mg/m², the mean change from the pre-injection QTcF interval was observed. At the end of the infusion, the mean change was 6.1 ms (B15284909) (90% CI: -0.6, 12.7), and at 1-hour post-injection, it was 7.8 ms (90% CI: 3.0, 12.6). nih.govdrugbank.com However, no patient in this study exceeded a QTcF of 470 msec, nor did they exhibit an absolute increase from baseline in QTcF exceeding 30 msec. nih.govdrugbank.com

Preclinical studies have indicated no significant risk of QT prolongation based on in vitro biological findings from hERG or Purkinje fiber studies. fda.govfda.gov Pralatrexate does not inhibit the human ether-a-go-go-related gene (hERG) K+ channel. nih.govdrugbank.com Given that the study dose in the non-small-cell lung carcinoma trial far exceeded the target dose for patients with peripheral T-cell lymphoma (PTCL) and that pralatrexate does not inhibit the hERG K+ channel, it is considered unlikely to cause cardiac repolarization delays in its approved use. nih.govdrugbank.com

Pralatrexate in Combination Regimens: Clinical Trial Design and Results

Pralatrexate has been investigated in combination regimens for the treatment of PTCL, both in newly diagnosed and relapsed/refractory settings. These investigations aim to enhance the efficacy of treatment by combining pralatrexate's mechanism of action with that of other chemotherapeutic or targeted agents.

Combination with CHOP/COP Regimens in Newly Diagnosed PTCL

The combination of pralatrexate with the CHOP regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone) has been evaluated in patients with newly diagnosed PTCL. A phase 1 dose-finding trial, known as Fol-CHOP, assessed the maximum tolerated dose (MTD) of pralatrexate when combined with CHOP. ashpublications.orgnih.govresearchgate.netnih.gov In Part 1 of this study, patients received escalating doses of pralatrexate (10, 15, 20, 25, or 30 mg/m²) on days 1 and 8 of each cycle, in combination with CHOP. ashpublications.orgnih.govresearchgate.netnih.gov No dose-limiting toxicities (DLTs) were observed across the different cohorts in Part 1. ashpublications.orgnih.govresearchgate.netnih.gov Based on these findings, the dose of 30 mg/m² of pralatrexate was selected for combination with CHOP in Part 2 of the study. ashpublications.orgnih.govresearchgate.netnih.gov

Another clinical trial is evaluating the efficacy of belinostat (B1667918) or pralatrexate in combination against CHOP alone in PTCL. cancer.govucsf.edu This randomized, open-label, multicenter study includes a control arm of CHOP or COP (CHOP without doxorubicin). ucsf.edu Pralatrexate is being combined with COP (Fol-COP) in this trial. ucsf.edu Part 1 of this study is a dose-finding phase comparing two dose levels of pralatrexate (20 mg/m² and 30 mg/m²) in combination with COP against CHOP as a reference. ucsf.edu Part 2 is a three-arm study randomizing previously untreated PTCL patients to Bel-CHOP, Fol-COP, or CHOP alone, with the primary objective of comparing progression-free survival. ucsf.edu

Combinations with Other Targeted Agents and Chemotherapeutics in Relapsed/Refractory Settings

Clinical trials are ongoing to investigate pralatrexate in combination with other targeted agents and chemotherapeutics in the relapsed or refractory setting. These include studies combining pralatrexate with agents such as pembrolizumab (B1139204) and decitabine (B1684300). cancer.gov

Here is a summary of selected clinical trial data:

Trial Name / RegimenPatient PopulationPhasePralatrexate Dose (in combination)Overall Response Rate (ORR)Complete Response (CR)Partial Response (PR)
Fol-CHOPNewly Diagnosed PTCL130 mg/m² (with CHOP)83.9% ashpublications.orgnih.govresearchgate.net20 ashpublications.orgnih.govresearchgate.net6 ashpublications.orgnih.govresearchgate.net
Pralatrexate Monotherapy (Pooled Analysis)Relapsed/Refractory PTCL-30 mg/m² (single agent)40.7% ashpublications.orgNot specifiedNot specified

Mechanisms of Pralatrexate Resistance and Strategies to Overcome It

Characterization of Intrinsic and Acquired Resistance Phenotypes in Pralatrexate (B1268) Therapy

Both intrinsic and acquired resistance to pralatrexate have been observed in clinical settings and investigated in preclinical models. Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to pralatrexate from the outset of treatment. Acquired resistance develops over time in response to drug exposure, leading to a loss of initial treatment response. Studies using pralatrexate-resistant cell lines established through continuous exposure to increasing drug concentrations have helped characterize these phenotypes. For instance, pralatrexate-resistant T-lymphoblastic leukemia cell lines (CEM and MOLT4) exhibited a significant increase in half-maximal inhibitory concentration (IC50) values compared to their parental lines, indicating a substantial decrease in sensitivity. nih.govx-mol.net This acquired resistance was stable even after the removal of the drug, suggesting underlying genetic or epigenetic alterations. researchgate.net

Molecular and Cellular Determinants of Resistance

Resistance to pralatrexate is a multifactorial process involving alterations in drug transport, metabolism, and target interaction.

Impaired Cellular Uptake: Downregulation or Inactivating Mutations of RFC-1

Pralatrexate primarily enters cancer cells via the reduced folate carrier 1 (RFC-1). hematologyandoncology.netnih.gov Reduced expression or function of RFC-1 is a well-documented mechanism of resistance to antifolates, including pralatrexate. ebi.ac.uknih.govresearchgate.net Studies have shown that decreased RFC-1 mRNA and protein expression levels are associated with decreased intracellular uptake of pralatrexate in resistant cell lines. nih.govresearchgate.net While reduced expression is a common finding, inactivating mutations in the RFC1 gene can also contribute to impaired uptake, although some studies have not found acquired somatic mutations in RFC1 in pralatrexate-resistant cells. nih.govresearchgate.net

Increased Drug Efflux: Overexpression of Multidrug Resistance Transporters (e.g., BCRP, MRP2, MRP3)

Increased efflux of pralatrexate from cancer cells mediated by multidrug resistance transporters can also lead to reduced intracellular drug accumulation and resistance. Pralatrexate is a substrate for efflux transporters such as Breast Cancer Resistance Protein (BCRP), Multidrug Resistance-Associated Protein 2 (MRP2), and MRP3. tga.gov.aubccancer.bc.catga.gov.au Overexpression of these transporters can enhance drug extrusion, thereby reducing its intracellular concentration below cytotoxic levels. tga.gov.au While pralatrexate is a substrate for these transporters, it is not a substrate for P-glycoprotein (P-gp), and P-gp overexpression has little effect on pralatrexate efficacy. tga.gov.au

Target Enzyme Alterations: Dihydrofolate Reductase (DHFR) Gene Amplification and Overexpression

Pralatrexate exerts its cytotoxic effect by inhibiting DHFR. ebi.ac.uknih.gov Alterations in DHFR, such as gene amplification and subsequent overexpression, can lead to resistance by increasing the cellular target enzyme levels, thereby titrating out the inhibitory effect of the drug. nih.govsmj.org.sanih.gov This mechanism has been extensively studied in MTX resistance and is also observed in some pralatrexate-resistant cell lines. nih.govoncotarget.com Increased DHFR mRNA and protein levels due to gene amplification have been identified as a mechanism of resistance in certain pralatrexate-resistant cell lines. nih.govnih.gov

Alterations in Folate Metabolism-Related Protein Expression (e.g., FPGS)

Intracellular retention and activity of pralatrexate are significantly influenced by its polyglutamylation, catalyzed by FPGS. hematologyandoncology.netnih.govsmj.org.sa Decreased FPGS expression or activity can lead to reduced formation of polyglutamylated pralatrexate, impairing its intracellular accumulation and cytotoxic potential. nih.govsmj.org.saresearchgate.net Conversely, increased expression of gamma-glutamyl hydrolase (GGH), an enzyme that cleaves polyglutamate tails, can also contribute to resistance by increasing the de-polyglutamylation of pralatrexate. nih.govsmj.org.saresearchgate.net While some studies have observed decreased FPGS expression in pralatrexate-resistant cells, others have found no significant changes in FPGS expression. nih.govresearchgate.net

Here is a table summarizing some of the molecular and cellular determinants of pralatrexate resistance:

MechanismKey Protein/GeneEffect on Protein/Gene Expression or FunctionImpact on Pralatrexate Sensitivity
Impaired Cellular UptakeRFC-1Downregulation or Inactivating MutationsDecreased Sensitivity
Increased Drug EffluxBCRP, MRP2, MRP3OverexpressionDecreased Sensitivity
Target Enzyme AlterationsDHFRGene Amplification and OverexpressionDecreased Sensitivity
Altered Folate MetabolismFPGSDecreased Expression or ActivityDecreased Sensitivity
Altered Folate MetabolismGGHIncreased ExpressionDecreased Sensitivity

Genetic and Epigenetic Mechanisms Underlying Resistance

Both genetic and epigenetic alterations contribute to the development of pralatrexate resistance. Genetic mechanisms include mutations and gene amplification, as seen with DHFR. smj.org.sanih.govnih.gov Epigenetic mechanisms, which involve heritable changes in gene expression without alterations in the DNA sequence, also play a significant role. oaepublish.commdpi.com These can include DNA methylation, histone modifications, and the involvement of non-coding RNAs. oaepublish.com

Studies in pralatrexate-resistant cell lines have revealed distinct patterns of gene expression compared to parental cells. nih.govnih.gov Overexpression of DNA-methyltransferase 3β (DNMT3B) has been observed in some resistant lines, and this is associated with increased CpG island hypermethylation. nih.govnih.govx-mol.net Epigenetic alterations are considered to contribute to the resistance mechanism. nih.govx-mol.netresearchgate.net Furthermore, gene set enrichment analysis in resistant cells has indicated the involvement of pathways such as adipogenesis and mTORC1 signaling. nih.govnih.govx-mol.net The interplay between genetic and epigenetic modifications creates a complex landscape of resistance mechanisms that can vary depending on the specific cancer type and individual patient.

Gene Expression Profiling (e.g., DNA-methyltransferase 3β (DNMT3B), mTORC1 Signaling Pathway)

Gene expression profiling studies have identified alterations associated with pralatrexate resistance. In newly established pralatrexate-resistant T-lymphoblastic leukemia cell lines (CEM and MOLT4), gene expression array analysis revealed a significant elevation in DNA-methyltransferase 3β (DNMT3B) expression in both cell lines compared to their parental counterparts nih.govnih.gov. DNMT3B overexpression is linked to drug resistance nih.govnih.gov.

Furthermore, gene set enrichment analysis in these resistant cell lines indicated that adipogenesis and mTORC1 signaling pathways were commonly upregulated nih.govnih.govresearchgate.net. The mTORC1 pathway is known to play a significant role in the pathogenesis of various cancers, suggesting its potential contribution to pralatrexate resistance nih.gov. Activation of the mTOR pathway can potentially hinder the inhibitory effect of pralatrexate aetna.com.

CpG Island Hypermethylation and Its Role in Drug Resistance

Epigenetic alterations, specifically CpG island hypermethylation, have been observed in pralatrexate-resistant cells and are considered to play a role in the resistance mechanism nih.govnih.govresearchgate.netdntb.gov.ua. In pralatrexate-resistant CEM and MOLT4 cell lines, increased methylation status of CpG islands was detected compared to parental cells nih.gov. DNMT3B, which is upregulated in these resistant cells, plays a crucial role in the methylation of CpG islands nih.gov. Methylation sites from TSS 200 and 1st exon regions were also enriched in the methylation signature of pralatrexate resistance nih.gov.

Preclinical and Clinical Strategies to Circumvent Resistance

Strategies to overcome pralatrexate resistance are being explored in preclinical and clinical settings, focusing on combinatorial approaches and the development of novel agents.

Combinatorial Approaches with Epigenetic Modifiers (e.g., Decitabine (B1684300), Azacitidine)

Combinations of pralatrexate with epigenetic modifiers, such as hypomethylating agents like decitabine and azacitidine, have shown promise in overcoming resistance nih.govnih.govlymphomahub.comnih.govashpublications.org.

In preclinical studies using pralatrexate-resistant cell lines, the combination of decitabine and pralatrexate demonstrated synergistic effects nih.govnih.gov. Pretreatment with hypomethylating agents like azacitidine and decitabine has been shown to restore pralatrexate sensitivity in resistant cell lines nih.gov. Increased sensitivity to pralatrexate after azacitidine and decitabine pretreatment correlates with increased exposure to these hypomethylating agents nih.gov.

Clinical studies are also investigating combinations of pralatrexate with epigenetic therapies. A phase 1 study is evaluating pembrolizumab (B1139204) combined with pralatrexate alone, with pralatrexate plus decitabine, or with decitabine alone in patients with relapsed/refractory PTCL and cutaneous T-cell lymphoma lymphomahub.comashpublications.orgaacrjournals.orgresearchgate.net. Preliminary results from this study suggest that the combination of immune-checkpoint inhibitors and epigenetic modifiers is well tolerated and shows encouraging responses lymphomahub.comashpublications.orgresearchgate.net. Responses were observed in patients receiving the triplet combination of pralatrexate, decitabine, and pembrolizumab ashpublications.orgresearchgate.net.

Development of Novel Agents Targeting Resistance Pathways or Sensitizing Cells to Pralatrexate

Research is ongoing to identify novel agents that can target resistance pathways or sensitize cells to pralatrexate. While specific novel agents directly targeting pralatrexate resistance pathways are under investigation, studies have explored how pralatrexate itself can influence sensitivity to other agents. For instance, in hepatocellular carcinoma (HCC) cells, pralatrexate treatment has been shown to enhance sensitivity to molecularly targeted agents such as sorafenib, regorafenib, lenvatinib, cabozantinib, or anlotinib (B1662124) larvol.comresearchgate.net. Mechanistically, pralatrexate decreased the methylation rates of miRNA-34a's promoter region, leading to enhanced expression of miRNA-34a researchgate.net. This, in turn, inhibited the expression of Notch and its downstream factors in HCC cells researchgate.net.

Further research into the molecular mechanisms of resistance, including the roles of DNMT3B, mTORC1 signaling, and CpG island hypermethylation, may lead to the identification of new therapeutic targets and the development of agents or combinations to overcome pralatrexate resistance.

Biomarkers and Translational Research in Pralatrexate Therapy

Identification of Predictive Biomarkers for Pralatrexate (B1268) Response

The clinical efficacy of Pralatrexate, (S)-, a folate analog, is intrinsically linked to the cellular machinery that transports and metabolizes folates. Consequently, key components of the folate pathway are primary candidates for predictive biomarkers.

The expression levels of enzymes central to folate metabolism have been investigated as potential determinants of Pralatrexate, (S)-, sensitivity and resistance.

Dihydrofolate Reductase (DHFR): As the primary target of Pralatrexate, (S)-, alterations in DHFR expression can directly impact drug efficacy. Studies have shown that upregulation of DHFR is a mechanism of acquired resistance. For instance, in pralatrexate-resistant T-cell lymphoma cell lines, a substantial increase in DHFR mRNA and protein levels was observed. researchgate.net Similarly, in neuroblastoma cells, treatment with Pralatrexate, (S)-, led to an increase in DHFR expression, suggesting that the therapy may select for cells with inherent resistance or cause an upregulation of the DHFR gene. slideshare.net

Folylpolyglutamate Synthetase (FPGS): This enzyme is crucial for the intracellular retention of Pralatrexate, (S)-, through polyglutamylation. Pralatrexate, (S)-, is designed to have a high affinity for FPGS. nih.gov Reduced FPGS protein levels have been identified in resistant cell lines, which would lead to decreased intracellular drug concentrations and reduced cytotoxicity. researchgate.net

Table 1: Folate Pathway Enzyme Expression in Pralatrexate, (S)- Resistant Cell Lines

EnzymeChange in Expression in Resistant CellsConsequence for Pralatrexate, (S)-Source
DHFR Increased mRNA and protein levelsReduced inhibition by the drug researchgate.netslideshare.net
FPGS Reduced protein levelsDecreased intracellular retention researchgate.net

The uptake of Pralatrexate, (S)-, into cancer cells is a critical first step for its cytotoxic activity. The Reduced Folate Carrier-1 (RFC-1), also known as solute carrier family 19 member 1 (SLC19A1), is the primary transporter for Pralatrexate, (S)-.

Research has consistently shown that the expression level of RFC-1 is a key determinant of sensitivity. Pralatrexate, (S)-, was specifically designed to have a high affinity for RFC-1. nih.gov Preclinical studies in multiple myeloma demonstrated that sensitivity to the drug correlated directly with basal RFC-1 mRNA expression levels. nih.gov Cell lines with higher RFC-1 expression internalized greater quantities of the drug, leading to enhanced cell death. nih.gov Conversely, a frequent mechanism of acquired resistance is the reduced expression of RFC-1, which impairs drug uptake. nih.gov In certain resistant T-cell acute lymphoblastic leukemia cell lines, RFC-1 mRNA expression was significantly decreased, leading to impaired internalization of Pralatrexate, (S)-. nih.gov

Table 2: Correlation of RFC-1 Expression with Pralatrexate, (S)- Sensitivity

Cell TypeRFC-1 Expression LevelPralatrexate, (S)- SensitivitySource
Multiple MyelomaHighSensitive nih.gov
Multiple MyelomaLowResistant nih.gov
T-cell LymphomaHighSensitive nih.gov
T-cell LymphomaDecreasedAcquired Resistance nih.gov

Beyond the expression levels of key proteins, genetic and epigenetic alterations can also dictate the response to Pralatrexate, (S)- therapy.

Epigenetic dysregulation, particularly DNA methylation, has emerged as a significant mechanism of resistance. Studies have shown that Pralatrexate, (S)- resistant cells can exhibit increased expression of DNA methyltransferase 3B (DNMT3B). nih.gov This can lead to hypermethylation of CpG islands, which are often located in the promoter regions of genes. nih.gov Such epigenetic modifications can silence the expression of genes crucial for drug sensitivity, including the RFC-1 transporter. researchgate.netnih.gov Importantly, this resistance mechanism may be reversible. Treatment of resistant cells with hypomethylating agents like Azacitidine and Decitabine (B1684300) has been shown to restore RFC-1 expression and re-sensitize the cells to Pralatrexate, (S)-. researchgate.net

Development and Validation of Diagnostic Assays for Patient Stratification

The identification of robust biomarkers is the first step toward developing diagnostic assays for patient stratification. While specific commercial diagnostic kits for Pralatrexate, (S)-, response are not yet standard clinical practice, the research findings provide a clear pathway for their development.

The principles of diagnostic assay development involve a multi-stage process of defining the assay's purpose, followed by optimization, standardization, and validation to ensure its analytical and diagnostic sensitivity and specificity. slideshare.netwoah.org Based on the identified biomarkers, potential assays could include:

Immunohistochemistry (IHC): To assess the protein expression levels of RFC-1, DHFR, and FPGS in tumor biopsy samples.

Quantitative Reverse Transcription PCR (qRT-PCR): To measure the mRNA expression levels of the corresponding genes (e.g., SLC19A1, DHFR, FPGS) from tumor tissue. nih.gov

Methylation-Specific PCR (MSP) or Bisulfite Sequencing: To analyze the methylation status of the SLC19A1 promoter to detect epigenetic silencing. researchgate.net

Validation of these assays would require correlation of the assay results with clinical outcomes in patients treated with Pralatrexate, (S)-, to establish predictive cut-off values. nih.gov

Translational Models for Optimizing Pralatrexate Treatment Strategies

Translational models that utilize patient-derived materials are invaluable for preclinical drug testing and for developing personalized treatment approaches. mdpi.com

Patient-derived models, such as xenografts (PDXs) and ex vivo cell cultures, offer a platform to test drug sensitivity on an individual basis, preserving the unique characteristics of a patient's tumor. nih.govcreative-biolabs.com

Ex vivo culture of tumor specimens: This approach involves culturing fresh tumor tissue fragments from a patient and treating them with Pralatrexate, (S)-, to observe the direct anti-tumor effect. For example, a neuroblastoma PDX model treated ex vivo with Pralatrexate, (S)-, showed decreased cell proliferation, suggesting that such a short-term assay could help identify patients likely to benefit from the therapy. researchgate.net Functional drug screening in patient-derived cell models is a promising approach for discovering novel therapeutic options, especially for rare and heterogeneous cancers. researchgate.net

Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting a patient's tumor tissue into an immunodeficient mouse. creative-biolabs.com These models maintain the molecular and cellular heterogeneity of the original tumor and are increasingly used to study therapeutic responses. creative-biolabs.com Pralatrexate, (S)-, has been evaluated in various xenograft models, demonstrating significant tumor growth inhibition and providing a platform to explore mechanisms of action and resistance in a system that closely mimics the human tumor. nih.govaacrjournals.org

These translational models hold the potential to move beyond a "one-size-fits-all" approach, allowing for the pre-selection of patients who are most likely to respond to Pralatrexate, (S)-, therapy, thereby optimizing clinical outcomes.

Role of Advanced Imaging Techniques in Response Monitoring and Biomarker Development

Advanced imaging techniques are integral to the clinical development and therapeutic application of Pralatrexate, (S)-. These modalities serve a dual purpose: they are essential tools for monitoring patient response to treatment and are increasingly being explored for the development of novel predictive and prognostic biomarkers. Functional and molecular imaging, in particular, offer insights into the metabolic activity of tumors, which can be more indicative of therapeutic response than simple changes in tumor size.

Positron Emission Tomography/Computed Tomography (PET/CT) with the radiotracer 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG) is a cornerstone of imaging in lymphoma, the primary indication for Pralatrexate. nih.gov FDG-PET/CT is routinely used for staging, restaging, and assessing treatment response. nih.gov Its role has been explicitly incorporated into clinical trials of Pralatrexate to evaluate efficacy.

An interesting finding from early clinical experience with Pralatrexate was that among patients achieving a partial response, a subset was found to be PET-negative, suggesting a complete metabolic response despite residual mass on anatomical imaging. nih.gov This highlights the sensitivity of functional imaging in determining tumor viability and its potential to refine response assessment beyond conventional anatomical criteria.

The table below summarizes imaging-based response data from the PROPEL study, which utilized PET scans in its assessment.

Response MetricResult in Evaluable Patients (n=109)Imaging Basis
Overall Response Rate (ORR) 29%Determined by independent central review of imaging scans. nih.gov
Complete Response (CR/CRu) 11%Complete disappearance of detectable cancer on imaging. nih.gov
Partial Response (PR) 18%Significant reduction in the amount of detectable cancer on imaging. nih.gov
PET-Negative Partial Responses 4 of 6 PRs in an early trialIndicated complete metabolic response despite residual anatomical tumor. nih.gov

Beyond standard FDG-PET/CT, the field of oncology is exploring more advanced imaging techniques that could serve as sophisticated biomarkers for therapies like Pralatrexate. nih.gov These methods aim to provide quantitative data on tumor physiology, including cellularity, vascularity, and metabolism. gehealthcare.com

Emerging Imaging Modalities and Potential Biomarkers:

Diffusion-Weighted Magnetic Resonance Imaging (DWI-MRI): This technique measures the random motion of water molecules in tissue. In tumors, successful treatment leads to apoptosis and necrosis, increasing the space between cells and thus increasing water diffusion. The apparent diffusion coefficient (ADC) derived from DWI-MRI can be a quantitative biomarker of early therapeutic response. dovepress.com

Dynamic Contrast-Enhanced (DCE) Imaging: Performed with either MRI or ultrasound, DCE imaging assesses tumor vascularity and perfusion by monitoring the passage of a contrast agent. It can provide biomarkers related to blood flow, blood volume, and vessel permeability, which may change in response to therapy.

Magnetic Resonance Spectroscopy (MRS): MRS is a non-invasive technique that can measure the levels of certain molecules and metabolites within a tumor. nih.gov Changes in these metabolic profiles could signal a response to antifolate drugs like Pralatrexate, which directly interfere with cellular metabolism.

Radiomics: This advanced approach involves the high-throughput extraction of a large number of quantitative features from standard medical images (such as CT, PET, or MRI). nih.gov By applying artificial intelligence and machine learning algorithms, radiomics aims to uncover imaging biomarkers that can predict treatment outcomes non-invasively. nih.gov

Novel PET Tracers: While FDG is the standard, research into new PET radiotracers is a burgeoning field. uclahealth.org Tracers targeting specific cellular processes, such as amino acid metabolism, hypoxia, or the expression of specific cell surface proteins (e.g., Fibroblast Activation Protein), could provide more specific biomarkers of tumor biology and response to targeted agents. uclahealth.org

The integration of these advanced imaging techniques into future clinical trials of Pralatrexate could enable earlier and more accurate response assessment. Furthermore, the development of imaging biomarkers holds the promise of personalizing therapy by identifying patients most likely to benefit from treatment, thereby optimizing clinical outcomes.

Future Directions and Emerging Research Avenues

Development of Novel Pralatrexate-Based Combination Therapies

The investigation into combining pralatrexate (B1268) with other therapeutic agents is a key area of current research, aiming to enhance efficacy and overcome potential resistance mechanisms.

Ongoing Clinical Trials with Pralatrexate in Combination Regimens

Several clinical trials are actively investigating pralatrexate in combination with other drugs for various lymphomas and other malignancies. For instance, a phase Ib study is evaluating combinations of pembrolizumab (B1139204), decitabine (B1684300), and pralatrexate in patients with relapsed or refractory PTCL and cutaneous T-cell lymphoma (CTCL). clfoundation.org Another study is exploring the combination of pralatrexate and gemcitabine (B846) with vitamin B12 and folic acid in relapsed/refractory lymphoproliferative malignancies, including certain types of Hodgkin's lymphoma, PTCL, and B-cell lymphoma. stanford.edu A Phase II study has also investigated the combination of pralatrexate with the histone deacetylase inhibitor romidepsin (B612169) in patients with untreated or relapsed/refractory mature T-cell lymphomas. nih.gov

Here is a summary of some ongoing clinical trials involving pralatrexate in combination regimens:

Clinical Trial Identifier (NCT Number)Study DescriptionDisease(s)Combination Agent(s)Status
NCT03240211Study of Pembrolizumab Combined With Decitabine and Pralatrexate in PTCL and CTCRelapsed or Refractory Peripheral T-Cell Lymphoma, Cutaneous T-Cell LymphomaPembrolizumab, DecitabineActive
Not specified in search resultsStudy of Pralatrexate & Gemcitabine With B12 & Folic Acid to Treat Relapsed/Refractory Lymphoproliferative MalignanciesRelapsed/Refractory Lymphoproliferative Malignancies (HL, PTCL, certain B-cell)Gemcitabine, Vitamin B12, Folic AcidActive
NCT01947140Phase II study of pralatrexate in combination with romidepsinUntreated or Relapsed/Refractory Mature T-cell LymphomasRomidepsinActive
Not specified in search resultsStudy of Belinostat (B1667918) or Pralatrexate in Combination Against CHOP Alone in PTCLNewly Diagnosed PTCLBelinostat or CHOP/COPActive

Rational Design of New Combinations Based on Mechanistic Understanding

The rational design of pralatrexate-based combinations is often rooted in its mechanism of action as a folate analog and its high affinity for the reduced folate carrier-1 (RFC-1) and folylpolyglutamyl synthetase (FPGS). aetna.comnih.govnih.gov This allows for preferential uptake and retention within malignant cells. nih.gov Combining pralatrexate with agents that exploit different pathways or enhance its activity is a logical approach. For instance, studies exploring combinations with histone deacetylase inhibitors like romidepsin are based on potentially synergistic mechanisms in T-cell lymphomas. nih.gov The combination with gemcitabine has shown synergistic activity in lymphoma cell lines, leading to significant activation of the apoptotic cascade. nih.gov This rational design, based on understanding cellular uptake, metabolism, and downstream effects, guides the selection of combination partners.

Investigation of Pralatrexate in Rare T-cell Lymphoma Subtypes and Other Refractory Malignancies

While initially approved for relapsed or refractory PTCL, research continues to explore pralatrexate's activity in specific rare T-cell lymphoma subtypes and other refractory hematological and solid malignancies. Studies in cytotoxic CTCL histologies, such as CD8+ primary cutaneous acral CD8+ T-cell lymphoma (PCAETL), primary cutaneous gamma-delta T-cell lymphoma (PCGDTL), and subcutaneous panniculitis-like T-cell lymphoma (SPTCL), have shown that pralatrexate is effective and associated with durable responses. ashpublications.org A pooled analysis of single-agent pralatrexate studies in relapsed/refractory PTCL included various subtypes, such as PTCL not otherwise specified (PTCL-NOS), angioimmunoblastic T-cell lymphoma (AITL), and ALK-negative anaplastic large cell lymphoma (ALCL), providing further evidence of its activity in these rare subtypes. ashpublications.org Investigations into its use in other refractory lymphoproliferative malignancies, including certain B-cell lymphomas, are also underway. stanford.edu

Research into Pralatrexate's Activity Beyond Oncological Indications

Emerging research is exploring potential applications of pralatrexate outside of cancer treatment, particularly in antiviral settings.

Antiviral Applications (e.g., SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) Inhibition)

Here is a summary of preclinical antiviral findings for Pralatrexate:

VirusTarget (if specified)Key FindingRelevant Citation(s)
SARS-CoV-2RdRpInhibits viral replication in vitro; stronger inhibitory activity than remdesivir (B604916) in some in vitro studies. plos.orgsciencedaily.comfiercebiotech.comnih.govcambridge.orgsemanticscholar.org
Varicella Zoster Virus (VZV)Folate metabolismPotent inhibitory activity in vitro and in mice; reduces inflammation and apoptosis. nih.gov
Vesicular Stomatitis Virus (VSV)Folate metabolismSimilar inhibitory effect to VZV in vitro and in vivo. nih.gov

Long-Term Outcome Research and Real-World Evidence Studies for Pralatrexate

7.5. Personalized Medicine Approaches and Adaptive Trial Designs in Pralatrexate Therapy

Personalized medicine approaches and the integration of adaptive trial designs are increasingly relevant in optimizing the use of pralatrexate, particularly in the treatment of peripheral T-cell lymphoma (PTCL) and other malignancies where it shows activity. The heterogeneous nature of PTCL underscores the need for tailored treatment strategies to improve outcomes. cancernetwork.com

Preclinical studies have also highlighted potential biomarkers of sensitivity or resistance to pralatrexate. Research in multiple myeloma cell lines, for example, demonstrated that baseline expression levels of the reduced folate carrier (RFC, encoded by SLC19A1) mRNA correlated with sensitivity to pralatrexate. nih.govoncotarget.com Lower RFC mRNA expression was consistently observed in pralatrexate-resistant cell lines compared to sensitive ones. oncotarget.com This suggests that RFC expression in tumor cells could serve as a key biomarker for predicting sensitivity to pralatrexate. oncotarget.com Additionally, induced expression of DHFR after exposure to pralatrexate was identified as a functional pharmacologic biomarker in this setting. oncotarget.com

The integration of such biomarkers into clinical trial designs, particularly adaptive designs, holds promise for refining pralatrexate therapy. Adaptive trial designs offer flexibility based on accumulating data, allowing for modifications to aspects like treatment arms, patient allocation, and sample size. berryconsultants.comeupati.eu This can facilitate the exploration of different doses or combinations and help identify patient populations most likely to benefit. berryconsultants.com

An example of an adaptive approach is seen in a Phase I study combining pembrolizumab and pralatrexate in relapsed or refractory T-cell lymphomas. nih.gov This trial incorporated an adaptive dose-finding approach that considered dose-limiting toxicity (DLT) attribution to determine which drug was responsible for side effects, allowing for dose adjustments. nih.gov While this specific example focuses on dose finding in a combination, it illustrates how adaptive designs can be used to dynamically learn and modify the trial based on incoming data, which could be extended to incorporate biomarker-driven patient selection or treatment assignment in the future.

Another ongoing Phase 3 study in newly diagnosed PTCL is utilizing a dose-finding part for pralatrexate in combination with COP (cyclophosphamide, vincristine, prednisone) to determine the optimal dose for the subsequent efficacy and safety part of the study. ucsf.edu This represents an adaptive element focused on dose optimization based on initial safety data.

The potential clinical utility of genetic markers associated with response to antifolates like pralatrexate is an area of ongoing investigation. While some studies have explored the link between polymorphisms in folate pathway genes and treatment outcomes, further prospective studies are needed to confirm these findings and establish their role in guiding personalized pralatrexate therapy. researchgate.net

Future research avenues include prospective studies that analyze patient-derived tissue for biomarkers like RFC expression to guide treatment decisions. oncotarget.com The goal is to move towards a precision medicine approach where treatment with pralatrexate, potentially in combination with other agents, is tailored to the individual patient's disease biology and genetic profile, ultimately improving response rates and outcomes in a more targeted and efficient manner. cancernetwork.comnih.gov

Data from studies exploring the association of genetic polymorphisms with pralatrexate outcomes:

Gene PolymorphismAssociation with Outcome (in combination with Oxaliplatin in EGC)Reference
DHFR rs11951910 T>CLower Progression-Free Survival (PFS) aacrjournals.org
SLC19A1 rs2838957 G>AImproved PFS aacrjournals.org
GGH rs3780130 A>TBetter Overall Survival (OS) aacrjournals.org
SLC19A1 rs1051266 G>ABetter OS aacrjournals.org
GGH rs7010484 T>CReduced OS aacrjournals.org

Data on RFC mRNA Expression and Pralatrexate Sensitivity in Myeloma Cell Lines:

Myeloma Cell Line TypeRFC mRNA Expression LevelPralatrexate SensitivityReference
SensitiveSubstantially HigherSensitive oncotarget.com
ResistantSubstantially LowerResistant oncotarget.com

Q & A

Q. What is the mechanism of action of pralatrexate (S)-, and how does its stereochemistry influence therapeutic efficacy?

Pralatrexate (S)- is a dihydrofolate reductase (DHFR) inhibitor with stereospecific activity. The (S)-diastereomer exhibits higher affinity for the reduced folate carrier (RFC-1), enhancing cellular uptake and retention compared to the (R)-diastereomer. This selectivity increases cytotoxicity in malignant cells, particularly in T-cell lymphomas. Pharmacokinetic studies show that the (S)-diastereomer has a shorter elimination half-life (12–18 hours) but higher systemic clearance (417 mL/min) than the (R)-diastereomer (191 mL/min) .

Q. What experimental models are recommended for preclinical evaluation of pralatrexate (S)-?

Use in vitro models with RFC-1 overexpression (e.g., PTCL cell lines) to assess drug uptake and cytotoxicity. For in vivo studies, murine xenograft models of peripheral T-cell lymphoma (PTCL) are optimal. Dose-response studies should incorporate pharmacokinetic (PK) profiling to account for stereoisomer-specific clearance rates .

Q. How should response rates be statistically validated in single-arm pralatrexate trials?

Apply the exact binomial test to evaluate whether the observed overall response rate (ORR) exceeds a predefined threshold (e.g., 15%). For the PROPEL trial, a sample size of 68 patients provided 80% power to detect a 29% ORR at a two-sided α = 0.04. Kaplan-Meier methods are recommended for progression-free survival (PFS) and overall survival (OS) analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pralatrexate efficacy data across studies?

Example: The PROPEL trial reported a median PFS of 3.5 months , while a meta-analysis of 14 single-arm studies found no improvement in ORR compared to brentuximab . To reconcile discrepancies:

  • Conduct cross-trial sensitivity analyses adjusting for patient heterogeneity (e.g., prior therapies, PTCL subtypes).
  • Use inverse probability weighting to balance baseline characteristics.
  • Validate findings via propensity score-matched comparisons with historical controls .

Q. What methodological limitations arise in non-randomized pralatrexate studies, and how can they be mitigated?

Single-arm trials (e.g., PDX-008 ) lack comparator cohorts, increasing confounding bias. Mitigation strategies:

  • Use synthetic control arms derived from real-world data.
  • Apply Bayesian hierarchical models to borrow information from prior studies.
  • Pre-specify subgroup analyses for transformed mycosis fungoides or other PTCL subtypes to reduce heterogeneity .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize pralatrexate dosing in diverse populations?

Key steps:

  • Perform noncompartmental PK analysis (e.g., Phoenix WinNonlin) to quantify exposure differences between (S)- and (R)-diastereomers .
  • Link plasma concentrations (Cmax = 10.5 µM) to DHFR inhibition using Emax models.
  • Adjust dosing intervals for patients with impaired renal function, as 31–38% of pralatrexate is excreted unchanged in urine .

Q. What biomarkers predict pralatrexate resistance, and how can they be integrated into trial design?

RFC-1 downregulation and DHFR amplification are key resistance mechanisms . Recommended approaches:

  • Pre-screen patient biopsies for RFC-1 expression via immunohistochemistry.
  • Use next-generation sequencing to detect DHFR copy number variations.
  • Stratify randomization in phase II/III trials by biomarker status to assess predictive value .

Q. How does pralatrexate’s antiviral activity against SARS-CoV-2 inform repurposing strategies?

Pralatrexate inhibits SARS-CoV-2 replication in vitro (EC50 = 0.008 µM), surpassing remdesivir (EC50 = 1.65 µM). To repurpose:

  • Conduct PK-driven dose escalation in animal models to align plasma concentrations with antiviral EC90.
  • Monitor for myelosuppression, as overlapping toxicity with COVID-19 therapies may limit combinatory use .

Methodological Guidelines

  • Experimental Design : Follow PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions .
  • Data Analysis : Use hazard ratios from sensitivity analyses (e.g., PDX-008 trial ) and propensity score matching for observational comparisons .
  • Reporting : Adhere to CONSORT guidelines for single-arm trials, emphasizing limitations in generalizability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pralatrexate, (S)-
Reactant of Route 2
Pralatrexate, (S)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。